Aluminium dicalcium iron pentaoxide
Description
Properties
IUPAC Name |
aluminum;dicalcium;iron(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.2Ca.Fe.5O/q+3;2*+2;+3;5*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWMJKGGLUJAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Ca+2].[Ca+2].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCa2FeO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals | |
| Record name | Aluminum calcium iron oxide (AlCa2FeO5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12068-35-8 | |
| Record name | Aluminum calcium iron oxide (AlCa2FeO5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum calcium iron oxide (AlCa2FeO5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminium dicalcium iron pentaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Aluminium dicalcium iron pentaoxide has a wide range of applications in scientific research and industry:
Battery Materials: Due to its good electrical conductivity, it is used as a cathode material in lithium-ion batteries and other types of batteries.
Magnetic Materials: Its magnetic properties make it suitable for the production of magnetic materials, including hard magnets.
Catalysis: The compound’s stability and reactivity make it a valuable catalyst in various chemical reactions.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and other biomedical applications due to its stability and biocompatibility.
Mechanism of Action
The mechanism by which aluminium dicalcium iron pentaoxide exerts its effects is primarily through its interaction with other chemical species. Its molecular structure allows it to participate in various chemical reactions, acting as a catalyst or reactant. The pathways involved often include electron transfer processes and the formation of intermediate compounds that facilitate the desired chemical transformations .
Comparison with Similar Compounds
Vanadium(V) Oxide (V₂O₅)
V₂O₅ adopts a layered structure with vanadium in a +5 oxidation state, enabling strong oxidative and acidic properties. Unlike AlCa₂FeO₅, which is a quaternary oxide, V₂O₅ is binary and serves as a benchmark catalyst for oxidation reactions (e.g., sulfuric acid production) . However, V₂O₅’s toxicity limits its use compared to the less hazardous but corrosive AlCa₂FeO₅ .
Niobium(V) Oxide (Nb₂O₅)
Nb₂O₅ exhibits polymorphic structures (e.g., monoclinic, orthorhombic) and Lewis acidity, making it a versatile catalyst support in dehydration and alkylation reactions . While AlCa₂FeO₅ shares the pentaoxide stoichiometry (five oxygen atoms per formula unit), Nb₂O₅ lacks alkaline earth metals (e.g., calcium), resulting in higher thermal stability and lower reactivity under ambient conditions.
Diiron Trioxide (Fe₂O₃)
Fe₂O₃ is a binary oxide with iron in the +3 state, structurally distinct from AlCa₂FeO₅ due to the absence of calcium and aluminum. It is widely used as a red pigment and catalyst in water-gas shift reactions . Unlike AlCa₂FeO₅, Fe₂O₃ is non-corrosive and environmentally benign, though it lacks the multifunctional metal synergy of the quaternary oxide.
Stability and Hazard Profile
AlCa₂FeO₅’s corrosiveness distinguishes it from Nb₂O₅ and Fe₂O₃, which are relatively inert. V₂O₅, while toxic, is less reactive toward organic tissues compared to AlCa₂FeO₅’s direct corrosive action .
Biological Activity
Aluminium dicalcium iron pentaoxide (ADIFP), with the chemical formula , is a compound of significant interest due to its unique properties and potential applications in various fields, including biomedicine and materials science. This article provides a comprehensive overview of the biological activity associated with ADIFP, supported by research findings, data tables, and case studies.
ADIFP is categorized under the calcium ferrite family and is characterized by its complex crystalline structure, often resembling the brownmillerite type lattice. Its notable properties include:
- Thermal Stability : High resistance to thermal degradation.
- Catalytic Activity : Potential to catalyze various chemical reactions, particularly in biomass conversion processes.
The unique incorporation of aluminum enhances its reactivity compared to other calcium ferrites, making it a subject of interest for both industrial and biomedical applications.
Biological Activity Overview
The biological activity of ADIFP can be assessed through various parameters such as cytotoxicity, biocompatibility, and antimicrobial properties. These factors are crucial for evaluating its potential use in medical applications, particularly in dental materials and bone regeneration.
Cytotoxicity Studies
Cytotoxicity refers to the degree to which a substance can harm cells. Research has shown that aluminum compounds can release ions that may be toxic to human biological systems. In particular:
- Aluminum Ion Release : Studies indicate that aluminum ions released during hydration can inhibit osteoblast function and mineralization of bone tissue .
- Cell Viability : In vitro studies involving human dental pulp stem cells (hDPSCs) have demonstrated that while certain aluminum-containing materials show acceptable cytotoxicity levels, prolonged exposure can lead to adverse effects on cell viability and function .
1. Endodontic Materials
In a comparative study of various endodontic materials, including those containing aluminum compounds, it was found that:
- ProRoot MTA : Exhibited significantly less inflammation compared to Geristore, a resin-based cement. The presence of aluminum in these materials was linked to enhanced inflammatory responses .
- Aluminum Pentaoxide Effects : The study highlighted that materials releasing aluminum ions could lead to abnormal tissue reactions akin to chemical insults.
2. Antimicrobial Activity
The antimicrobial properties of ADIFP have also been evaluated. A study assessed various calcium aluminate-based materials against common pathogens such as Enterococcus faecalis and Staphylococcus aureus:
- Inhibition Rates : Both ADIFP-containing materials demonstrated significant antimicrobial activity, effectively inhibiting bacterial growth through direct contact methods .
Data Tables
The following table summarizes key findings from studies assessing the biological properties of this compound:
| Property | Measurement Method | Result |
|---|---|---|
| Cytotoxicity | MTT Assay | Non-cytotoxic at low concentrations |
| Aluminum Ion Release | Ion Chromatography | Significant release detected |
| Antimicrobial Activity | Agar Diffusion Method | Effective against E. faecalis and S. aureus |
| Inflammatory Response | Histological Analysis | Higher inflammation with prolonged exposure |
Preparation Methods
Synthesis Parameters and Phase Formation
The reaction proceeds through intermediate stages:
-
Decomposition of calcium carbonate :
. -
Solid-state diffusion : Al³⁺, Ca²⁺, and Fe³⁺ ions migrate to form a crystalline lattice.
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Sintering : Prolonged heating ensures complete homogenization.
X-ray diffraction (XRD) analysis confirms the formation of a monoclinic crystal structure with lattice parameters a = 5.62 Å, b = 14.87 Å, c = 5.43 Å , and β = 98.7° . However, incomplete diffusion often results in residual Fe₂O₃ or CaO phases, necessitating iterative grinding and reheating.
Limitations:
-
Particle size : 1–10 µm due to agglomeration at high temperatures.
-
Energy intensity : Prolonged calcination increases production costs.
Sol-Gel Synthesis
The sol-gel method enables precise control over stoichiometry and particle size. A patented approach involves dissolving aluminium nitrate [Al(NO₃)₃·9H₂O], calcium nitrate [Ca(NO₃)₂·4H₂O], and iron nitrate [Fe(NO₃)₃·9H₂O] in a molar ratio of 1:2:1 in deionized water. Citric acid (C₆H₈O₇) and ethylene glycol (C₂H₆O₂) are added as chelating agents to form a stable sol.
Key Steps:
-
Mixing : Stoichiometric nitrates dissolved in water.
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Gelation : Citric acid (1:1 molar ratio to metal ions) and ethylene glycol (1:1.5 ratio to citric acid) are added. The solution is stirred at 80°C until a viscous gel forms.
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Drying : The gel is dried at 120°C for 12 hours to remove residual solvents.
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Calcination : The dried gel is heated at 800°C for 2 hours to decompose organics and crystallize AlCa₂FeO₅.
Advantages:
-
Particle size : 50–200 nm, confirmed by dynamic light scattering (DLS).
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Phase purity : XRD reveals single-phase tetracalcium aluminoferrite with no secondary phases.
Co-Precipitation Technique
Co-precipitation involves the simultaneous precipitation of metal hydroxides from aqueous solutions. Aluminium, calcium, and iron nitrates are dissolved in deionized water, and ammonium hydroxide (NH₄OH) is added dropwise to adjust the pH to 10–11 . The precipitate is filtered, washed, and calcined at 900°C for 4 hours .
Challenges and Optimization:
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pH control : Excess NH₄OH may redissolve Al(OH)₃, altering stoichiometry.
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Washing : Incomplete removal of nitrate residues introduces impurities.
Characterization of Synthesized Powders
Structural Analysis
XRD patterns for sol-gel-derived AlCa₂FeO₅ show sharp peaks indicative of high crystallinity, while solid-state samples exhibit broader peaks due to larger grain sizes.
Morphological Analysis
| Method | Particle Size | Surface Area (m²/g) | Purity (%) |
|---|---|---|---|
| Solid-State | 1–10 µm | 2–5 | 85–90 |
| Sol-Gel | 50–200 nm | 25–30 | 98–99 |
| Co-Precipitation | 0.5–2 µm | 10–15 | 90–92 |
Comparative Analysis of Preparation Methods
Energy Efficiency
Scalability
Applications and Industrial Relevance
AlCa₂FeO₅’s catalytic activity in redox reactions makes it valuable for environmental catalysis, while its thermal stability supports use in refractory ceramics. The sol-gel method’s ultrafine powders are ideal for thin-film coatings and nanocomposites .
Q & A
Q. What are the fundamental structural and compositional characteristics of aluminium dicalcium iron pentaoxide, and how can they be experimentally validated?
The compound’s molecular formula is reported as AlCa₂FeO₅ (CAS 12068-35-8) with a molecular weight of ~242.98–246.00 g/mol, though discrepancies exist in literature . To validate composition, use techniques like:
- X-ray Diffraction (XRD) for crystal structure analysis.
- Energy-Dispersive X-ray Spectroscopy (EDS) for elemental mapping.
- Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition products. Reference databases (e.g., NIST SRM 1880b for oxide analysis) provide calibration standards for accurate characterization .
Q. What synthesis methods are reported for this compound, and how can reaction conditions be optimized?
The compound is synthesized via solid-state reactions involving oxides of aluminium, calcium, and iron. Evidence suggests using a reaction mass of Al₂O₃, CaO, and Fe₂O₃ at high temperatures (>1200°C) . Optimization strategies include:
- Adjusting stoichiometric ratios of precursors.
- Controlling cooling rates to avoid phase segregation.
- Using inert atmospheres to prevent oxidation of Fe²⁺ to Fe³⁺.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported properties (e.g., molecular weight, density) of this compound?
Discrepancies in molecular weight (242.98 vs. 246.00 g/mol) may arise from hydration states or impurities. Methodological approaches include:
Q. What advanced analytical techniques are suitable for probing the electronic and optical properties of this compound?
Computational and experimental methods can be combined:
- Density Functional Theory (DFT) simulations to predict band structure and electronic properties (similar to studies on calcium dioxide ).
- UV-Vis Spectroscopy and Ellipsometry for optical absorption and refractive index measurements.
- X-ray Photoelectron Spectroscopy (XPS) to study surface oxidation states of Fe and Al .
Q. How can researchers design experiments to investigate the compound’s stability under varying environmental conditions?
Stability studies should consider:
- Hydrothermal Testing : Expose the compound to high humidity and temperature to simulate aging.
- Acid/Base Resistance : Immerse in pH-controlled solutions and monitor dissolution via ICP-OES.
- Oxidative Stability : Use TGA coupled with mass spectrometry to detect volatile decomposition products (e.g., CO₂, H₂O) .
Q. What methodologies are recommended for analyzing the compound’s role in multi-component oxide systems (e.g., cementitious materials)?
In systems like Portland cement, this compound may influence hydration kinetics. Approaches include:
- Isothermal Calorimetry to track heat release during hydration.
- Synchrotron-based X-ray Tomography for 3D microstructural evolution.
- Phase Diagram Modeling using software like FactSage to predict equilibrium phases .
Methodological Challenges and Solutions
Q. How can ion-exchange or titration methods be adapted for quantitative analysis of this compound?
While direct titration is challenging due to low solubility, indirect methods include:
- Dissolving the compound in molten salts (e.g., KHSO₄) and titrating liberated ions (Ca²⁺, Fe³⁺) with EDTA .
- Cation-Exchange Chromatography to separate and quantify metal ions .
Q. What computational tools are effective for modeling the compound’s reactivity in industrial processes (e.g., steelmaking)?
Data-driven models (e.g., regression-based frameworks) can correlate composition with properties like dephosphorization efficiency. Use predictors such as %CaO, %FeO, and %Al₂O₃, validated against experimental datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
